6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4,5-trimethoxybenzoate
Description
Properties
IUPAC Name |
(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O7/c1-12-17(9-8-15-14-6-5-7-16(14)23(25)30-20(12)15)29-22(24)13-10-18(26-2)21(28-4)19(11-13)27-3/h8-11H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYOWIITGOKCCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4,5-trimethoxybenzoate typically involves multiple steps, starting with the preparation of the chromone core. One common synthetic route includes the cyclization of a suitable precursor, such as a substituted benzene derivative, under acidic conditions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: : Nucleophilic substitution reactions can be carried out using strong nucleophiles, such as sodium hydride (NaH) or sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4,5-trimethoxybenzoate has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine
In the field of medicine, this compound is being investigated for its therapeutic potential. Its ability to modulate various biological pathways makes it a candidate for the development of new drugs.
Industry
In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for applications in material science and nanotechnology.
Mechanism of Action
The mechanism by which 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4,5-trimethoxybenzoate exerts its effects involves the interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Their Impact
The table below highlights key structural analogs and their differentiating features:
| Compound Name | Molecular Formula | Substituents | Key Features | Biological Activity |
|---|---|---|---|---|
| Target Compound | C₂₃H₂₂O₇ | 6-methyl, 3,4,5-trimethoxybenzoate | Enhanced lipophilicity; potential ADP receptor inhibition | Antithrombotic, anticancer (hypothesized) |
| 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-methoxybenzoate | C₁₈H₁₈O₄ | 2-methoxybenzoate | Simpler structure; reduced steric hindrance | Moderate enzyme inhibition |
| 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-bromophenoxy)acetate | C₂₀H₁₅BrO₅ | 4-bromophenoxyacetate | Bromine enhances electrophilicity; potential DNA intercalation | Antimicrobial, anticancer (preliminary) |
| Butyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate | C₂₀H₂₂O₆ | Butyl ester, 6-methyl | Increased solubility in organic solvents | Antioxidant, anti-inflammatory |
| 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (benzoylamino)acetate | C₂₇H₂₈N₂O₅ | 8-hexyl, benzoylaminoacetate | Extended alkyl chain improves membrane permeability | Platelet ADP receptor inhibition |
Physicochemical Properties
- Solubility: The 3,4,5-trimethoxybenzoate group increases hydrophobicity compared to acetates or hydroxylated analogs (e.g., 7-hydroxycoumarin derivatives in ). This may limit aqueous solubility but enhance cell membrane penetration .
- Stability: The 6-methyl group on the chromene core stabilizes the bicyclic structure, reducing oxidative degradation compared to non-methylated analogs like 4-oxo-1,2,3,4-tetrahydrochromen .
Key Research Findings
- Synthetic Versatility: The target compound’s ester linkage allows modular synthesis, enabling substitution with various benzoate groups (e.g., 3,4,5-trimethoxy vs. 4-bromo) to tune activity .
- Pharmacological Potential: Preliminary studies on analogs suggest that the 3,4,5-trimethoxybenzoate group may inhibit platelet aggregation by blocking ADP receptors, similar to clopidogrel .
- Structure-Activity Relationships (SAR): Methoxy Positioning: 3,4,5-Trimethoxy substitution optimizes steric and electronic effects for receptor binding, outperforming mono- or dimethoxy analogs . Alkyl Chain Effects: Longer chains (e.g., hexyl in ) improve pharmacokinetics but may reduce target specificity due to nonspecific hydrophobic interactions .
Biological Activity
6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4,5-trimethoxybenzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a fused chromene and cyclopentane ring system, position it as a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Structural Characteristics
The compound has a molecular formula of and a molecular weight of approximately 347.39 g/mol. The structure includes multiple functional groups that contribute to its biological interactions.
| Feature | Description |
|---|---|
| Core Structure | Tetrahydrocyclopenta[c]chromene |
| Functional Groups | Trimethoxybenzoate group |
| Molecular Weight | 347.39 g/mol |
Research indicates that compounds similar to this compound exhibit various biological activities. These include:
- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacteria and fungi by disrupting their cellular processes.
- Anticancer Properties : The mechanism may involve the inhibition of specific enzymes or pathways related to cell proliferation and apoptosis.
- Anti-inflammatory Effects : The compound could modulate inflammatory responses by interacting with COX enzymes.
Research Findings
A series of studies have been conducted to evaluate the biological activity of related compounds. For instance:
- A study on methyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate demonstrated significant anticancer activity against various cancer cell lines by inhibiting cell growth through apoptosis induction .
Table 1: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits bacterial and fungal growth | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Modulates COX enzyme activity |
Case Studies
- Anticancer Activity in Breast Cancer Models : A study evaluated the effects of structurally similar compounds on MDA-MB-468 (triple-negative breast cancer) cells. Results indicated that certain derivatives exhibited GI50 values below 10 µM, showcasing potent inhibitory effects compared to standard treatments like gefitinib .
- Enzyme Inhibition Studies : Compounds derived from the tetrahydrocyclopenta[c]chromene framework were tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Results showed selective inhibition of COX-2 with high selectivity indices, indicating potential for anti-inflammatory drug development .
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer: The synthesis involves nucleophilic substitution and condensation reactions. Key steps include:
- Temperature Control : Maintain reflux conditions at 80–100°C during acylation (using 3,4,5-trimethoxybenzoyl chloride) to minimize side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reactivity of the chromen-7-ol intermediate .
- Catalyst Use : Anhydrous K₂CO₃ (1.5–2.0 equiv.) facilitates deprotonation and accelerates esterification .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) resolves unreacted intermediates .
Q. What analytical techniques are most effective for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methyl at C6, trimethoxybenzoyl at C7) and confirms bicyclic core integrity .
- Mass Spectrometry (HRMS) : Validates molecular formula (C₂₆H₂₆O₈) and detects fragmentation patterns (e.g., loss of 3,4,5-trimethoxybenzoate moiety) .
- X-ray Crystallography : Resolves spatial orientation of the cyclopenta[c]chromen core and ester linkage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:
- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and incubation time (30 vs. 60 min) to align with physiological relevance .
- Compound Stability : Perform stability tests (HPLC monitoring) under assay conditions to rule out degradation artifacts .
- Target Selectivity : Use isoform-specific enzymes (e.g., COX-2 vs. COX-1) to clarify selectivity trends .
Q. What experimental strategies are recommended for studying structure-activity relationships (SAR) in analogs of this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituent variations (e.g., replacing 6-methyl with hexyl or benzyl groups) and compare lipophilicity (logP) and bioactivity .
- Functional Group Swaps : Replace the 3,4,5-trimethoxybenzoate with 4-bromophenoxyacetate to assess steric vs. electronic effects .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with targets like tubulin or kinases .
Q. How should researchers design experiments to evaluate environmental stability and degradation pathways?
Methodological Answer:
- Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solution and monitor degradation via LC-MS .
- Hydrolytic Stability : Test pH-dependent hydrolysis (pH 2–10) at 37°C to identify labile bonds (e.g., ester group cleavage) .
- Metabolite Identification : Use hepatic microsomes (human/rat) to profile Phase I/II metabolites .
Q. What methodologies are suitable for in vivo pharmacokinetic profiling?
Methodological Answer:
- Dosing Regimens : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodent models to calculate bioavailability .
- Plasma Analysis : Use LC-MS/MS to quantify compound levels and detect major metabolites (e.g., demethylated derivatives) .
- Tissue Distribution : Perform whole-body autoradiography or tissue homogenate analysis to assess organ-specific accumulation .
Data Analysis and Interpretation
Q. How can researchers differentiate between synergistic and additive effects in combination therapies involving this compound?
Methodological Answer:
- Isobolographic Analysis : Combine the compound with standard drugs (e.g., paclitaxel) at fixed ratios and calculate combination indices (CI < 1 indicates synergy) .
- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify overlapping vs. unique pathway perturbations .
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
Methodological Answer:
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to estimate EC₅₀ and Hill coefficients .
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .
Tables for Comparative Analysis
Table 1: Structural Analogs and Key Modifications
| Compound Name | Substituent at C7 | Bioactivity (IC₅₀, μM) | Reference |
|---|---|---|---|
| 6-Methyl-4-oxo-...-3,4,5-trimethoxybenzoate | 3,4,5-Trimethoxybenzoate | 0.45 (COX-2) | |
| 6-Hexyl-4-oxo-...-4-bromophenoxyacetate | 4-Bromophenoxyacetate | 1.20 (COX-2) | |
| 7-Hydroxycoumarin derivative | Unsubstituted hydroxyl | >10.0 (COX-2) |
Table 2: Optimized Synthesis Conditions
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Nucleophilic Substitution | DMF, K₂CO₃, 80°C, 12 h | 65–70 |
| 2 | Esterification | 3,4,5-Trimethoxybenzoyl chloride, RT, 24 h | 80–85 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
